molecular formula C26H26Cl2NiP2 B7825793 2-Diphenylphosphanylethyl(diphenyl)phosphane;nickel;dihydrochloride

2-Diphenylphosphanylethyl(diphenyl)phosphane;nickel;dihydrochloride

Cat. No.: B7825793
M. Wt: 530.0 g/mol
InChI Key: VQYFXKKIJYNRSL-UHFFFAOYSA-N
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Description

2-Diphenylphosphanylethyl(diphenyl)phosphane;nickel;dihydrochloride is a coordination compound that features nickel as the central metal atom coordinated with two diphenylphosphanylethyl(diphenyl)phosphane ligands. This compound is known for its applications in catalysis and coordination chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diphenylphosphanylethyl(diphenyl)phosphane;nickel;dihydrochloride typically involves the reaction of nickel(II) chloride with 2-Diphenylphosphanylethyl(diphenyl)phosphane in the presence of a suitable solvent such as dichloromethane or toluene. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine ligands. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Diphenylphosphanylethyl(diphenyl)phosphane;nickel;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nickel(III) complexes.

    Reduction: It can be reduced to form nickel(I) complexes.

    Substitution: The phosphine ligands can be substituted with other ligands such as carbon monoxide or nitrogen-based ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand substitution reactions often require the presence of a base such as triethylamine to facilitate the exchange of ligands.

Major Products

The major products formed from these reactions include various nickel complexes with different oxidation states and ligand environments, which can be characterized by techniques such as NMR spectroscopy, X-ray crystallography, and IR spectroscopy.

Scientific Research Applications

2-Diphenylphosphanylethyl(diphenyl)phosphane;nickel;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation reactions.

    Biology: The compound is studied for its potential use in biological systems as a model for nickel-containing enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.

Mechanism of Action

The mechanism by which 2-Diphenylphosphanylethyl(diphenyl)phosphane;nickel;dihydrochloride exerts its effects involves the coordination of the nickel center with various substrates. The phosphine ligands stabilize the nickel center and facilitate the activation of substrates through oxidative addition, reductive elimination, and ligand exchange processes. The molecular targets and pathways involved depend on the specific reaction and substrate being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane: A similar compound used as a ligand in coordination chemistry.

    Bis(diphenylphosphino)methane: Another related ligand with similar applications in catalysis.

Uniqueness

2-Diphenylphosphanylethyl(diphenyl)phosphane;nickel;dihydrochloride is unique due to its specific coordination environment and the electronic properties imparted by the diphenylphosphanylethyl(diphenyl)phosphane ligands. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well.

Properties

IUPAC Name

2-diphenylphosphanylethyl(diphenyl)phosphane;nickel;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24P2.2ClH.Ni/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYFXKKIJYNRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl.[Ni]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26Cl2NiP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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